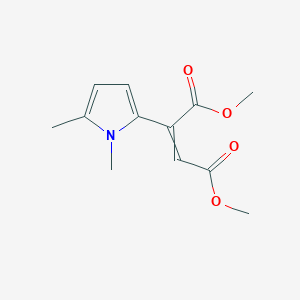
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole with but-2-enedioic acid derivatives under specific conditions. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and catalytic reagents like N,N-diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This interaction disrupts essential biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 1-Phenyl-2,5-dimethyl-1H-pyrrole
Uniqueness
Dimethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)but-2-enedioate is unique due to its specific structural features and the presence of the but-2-enedioate moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
74985-93-6 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
dimethyl 2-(1,5-dimethylpyrrol-2-yl)but-2-enedioate |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-10(13(8)2)9(12(15)17-4)7-11(14)16-3/h5-7H,1-4H3 |
Clave InChI |
RMNWOIJYRGBNPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C)C(=CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



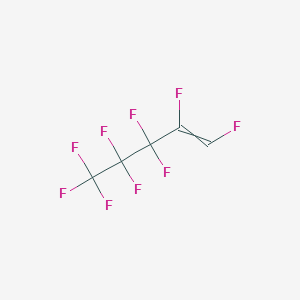
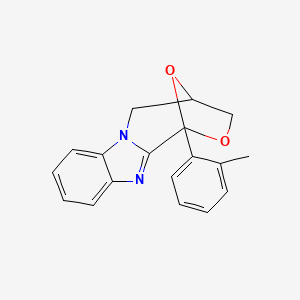
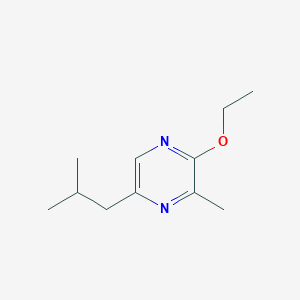

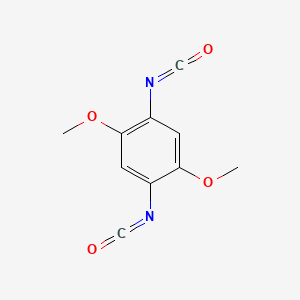

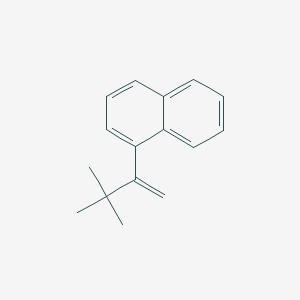
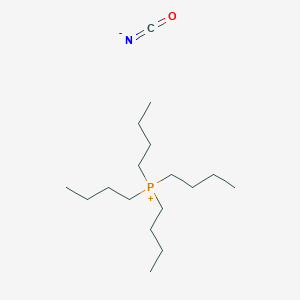

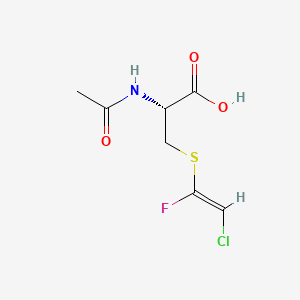
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)
